6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that features a combination of azetidine, triazole, and benzothiazole moieties
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cancer cell lines
Mode of Action
It is synthesized via the copper (I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction
Biochemical Pathways
Similar compounds have shown significant antiproliferative effects against various cancer cells . This suggests that the compound may affect pathways related to cell proliferation and growth.
Pharmacokinetics
The compound was found to exhibit strong activity against various cancer cell lines , suggesting that it has good bioavailability
Result of Action
The compound exhibits significant antiproliferative effects against various cancer cells, including hepatocellular carcinoma (Hep-G2), breast cancer (MCF-7), and colon cancer (HCT116) . It induces cell cycle arrest in the S and G0/G1 phases and shows strong apoptotic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step reactions. The azetidine ring can be introduced through nucleophilic substitution reactions, while the benzothiazole moiety can be synthesized via cyclization reactions involving ortho-substituted anilines and carbon disulfide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar chemical properties and biological activities.
Azetidine Derivatives: Compounds containing the azetidine ring are known for their stability and reactivity in various chemical reactions.
Benzothiazole Derivatives: These compounds are widely used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole is unique due to its combination of three distinct moieties, each contributing to its diverse range of applications. The presence of the triazole ring enhances its chemical stability and biological activity, while the azetidine and benzothiazole rings provide additional functional versatility .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(11-1-2-12-13(5-11)21-9-15-12)18-6-10(7-18)8-19-4-3-16-17-19/h1-5,9-10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEAJBJNTHXHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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